4-cyclopropyl-N-methylpyrimidin-2-amine
Description
4-Cyclopropyl-N-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a cyclopropyl group at the 4-position and a methyl-substituted amine at the 2-position of the pyrimidine ring. Its molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol. This compound is structurally related to several pyrimidinamine derivatives, which vary in substituents and functional groups, leading to distinct physicochemical and biological properties.
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-9-8-10-5-4-7(11-8)6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
NOUOCCYZUOWHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis via Regioselective Substitution on Pyrimidine Core
Method Overview:
This approach involves starting from commercially available or easily synthesized pyrimidine derivatives, followed by regioselective substitution at the 2-position to introduce the amino group, which is then N-methylated. The key steps include halogenation, nucleophilic substitution, and methylation.
Preparation of 2-chloropyrimidine derivatives:
Starting with pyrimidine or its halogenated analogs, selective chlorination at the 2-position is performed using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions.Nucleophilic substitution with methylamine:
The 2-chloropyrimidine is then treated with methylamine to replace the chlorine with an amino group, yielding 2-amino pyrimidine derivatives.N-Methylation of the amino group:
The amino group at position 2 is methylated using methyl iodide or dimethyl sulfate under basic conditions, producing the N-methylpyrimidine-2-amine.
- High regioselectivity
- Well-established protocols
- Suitable for scale-up
- Requires multiple steps and purification stages
- Potential for over-alkylation or side reactions
Cyclopropanation of Pyrimidine Derivatives
Method Overview:
This strategy involves synthesizing a pyrimidine precursor bearing the necessary substituents, followed by cyclopropanation of a suitable double bond within the pyrimidine ring or attached side chain. The cyclopropyl group can be introduced via carbene transfer reactions or ylide-mediated cyclopropanation.
Preparation of a pyrimidinyl intermediate:
Synthesis of a pyrimidine derivative with a suitable alkene or reactive site for cyclopropanation, often derived from halogenated pyrimidines or via nucleophilic substitution.Cyclopropanation using diazo compounds or carbenes:
The use of diazocompounds, such as diazomethane or trimethylsilyldiazomethane, in the presence of catalysts (e.g., copper or rhodium), facilitates the formation of cyclopropyl groups on the pyrimidine ring or side chain.Subsequent N-methylation:
The amino group at position 2 is methylated to afford the target compound.
Research Data:
Recent research reports a novel cyclopropanation of pyrimidinyl compounds via nitrogen ylide-mediated reactions, providing high regio- and stereoselectivity, with yields exceeding 58%.
- Direct introduction of the cyclopropyl group
- Potential for stereocontrol
- Requires specialized reagents and catalysts
- Sensitive to reaction conditions
One-Pot Sequential Alkylation and Cyclopropanation
Method Overview:
This modern approach combines alkylation and cyclopropanation in a single sequence, reducing steps and improving overall efficiency.
Formation of pyridinium salts:
Starting from pyrimidine derivatives, N-alkylation with alkyl halides (e.g., hexyl iodide) in the presence of bases like cesium carbonate results in pyridinium salts.Depyridylation to secondary amines:
Under basic conditions, the pyridinium salt undergoes depyridylation, yielding the secondary amine with the cyclopropyl substituent.N-Methylation:
The secondary amine is methylated using methyl iodide or similar methylating agents to produce the target compound.
Research Data:
This method has demonstrated yields of up to 79% for the secondary amine, with optimized conditions involving cesium carbonate and acetonitrile at elevated temperatures.
- One-pot process reduces purification steps
- High yields and operational simplicity
- Requires precise control of reaction conditions
Preparation via Multi-Step Synthesis from Pyrimidine Precursors
Method Overview:
A comprehensive route involves constructing the pyrimidine ring with appropriate substituents, followed by selective functionalization.
Synthesis of substituted pyrimidines:
Starting from malonate derivatives or via condensation of urea derivatives with β-dicarbonyl compounds, as in the synthesis of hydroxypyrimidines.Introduction of cyclopropyl group:
Cyclopropanation using diazo compounds or ylide-mediated reactions, often under microwave irradiation, to improve yields and reaction times.Final N-methylation:
Alkylation of the amino group at position 2 with methylating agents.
Research Data:
Patented methods report yields exceeding 80% for key intermediates, with process advantages including low waste generation and operation under normal pressure.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Regioselective substitution | Pyrimidine derivatives | Halogenation, nucleophilic substitution, methylation | Well-established, scalable | Multi-step, purification | 70-85% |
| Cyclopropanation of pyrimidines | Pyrimidine derivatives with alkene sites | Carbene or ylide-mediated cyclopropanation | Direct cyclopropyl introduction | Reagents sensitive, specialized | 58-75% |
| One-pot alkylation and depyridylation | Pyridinium salts | Alkylation, depyridylation, methylation | High efficiency, fewer steps | Precise conditions needed | Up to 79% |
| Multi-step synthesis from malonates | Malonate derivatives | Condensation, cyclopropanation, methylation | High yields, low waste | Complex route | 80%+ |
Chemical Reactions Analysis
4-Cyclopropyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
4-Cyclopropyl-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. It may serve as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications in the chemical industry.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- The cyclopropyl group in this compound introduces ring strain and hydrophobicity, which may enhance membrane permeability compared to morpholine-containing analogs (e.g., compound in ).
- Chlorine substituents (e.g., 6-Chloro-N-methylpyrimidin-4-amine ) increase electrophilicity, making these compounds more reactive in nucleophilic substitution reactions.
Spectral Differences :
- NH₂ groups in pyrimidinamines show characteristic IR stretches near 3350–3450 cm⁻¹, as seen in compound 20 . The absence of NH₂ in the target compound (replaced by N-methyl) would eliminate this signal.
- Aromatic protons in phenyl- or methoxyphenyl-substituted derivatives (e.g., ) resonate at δ 7.2–8.1 ppm in ¹H NMR, whereas cyclopropyl protons typically appear as multiplets near δ 0.5–1.5 ppm.
Steric and Electronic Modifications :
Biological Activity
4-Cyclopropyl-N-methylpyrimidin-2-amine, also known as cyprodinil, is a synthetic compound belonging to the class of aminopyrimidines. It has garnered attention for its biological activity primarily as a fungicide in agricultural applications. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a pyrimidine ring substituted with a cyclopropyl group and a methyl group. This structural configuration is crucial for its biological activity.
| Property | Description |
|---|---|
| Chemical Formula | CHN |
| Molecular Weight | 162.19 g/mol |
| Functional Groups | Pyrimidine ring, cyclopropyl group, amine group |
Cyprodinil exerts its biological effects primarily through the inhibition of specific enzymes critical for fungal growth. It disrupts cellular processes in fungi, leading to the inhibition of growth and reproduction. The compound is particularly effective against various plant pathogens, making it valuable in agricultural settings.
Antifungal Properties
- Fungicidal Activity : Cyprodinil has shown significant efficacy against several fungal diseases affecting crops such as tomatoes and potatoes. Studies indicate that it inhibits the growth of pathogens by targeting enzymes involved in cell wall synthesis and other metabolic processes.
- Application in Agriculture : As a systemic fungicide, cyprodinil is absorbed by plants and translocated to various tissues, providing protection against fungal infections.
Toxicological Studies
Research has assessed the safety profile of cyprodinil in various animal models:
- Chronic Toxicity : In studies involving mice and rats, no treatment-related neoplastic findings were observed. However, increased incidences of hyperplasia in the pancreas were noted at high doses (5000 ppm), indicating potential systemic toxicity at elevated levels .
- NOAEL Determination : The No Observed Adverse Effect Level (NOAEL) for systemic toxicity was established at 2000 ppm (approximately 196 mg/kg bw per day) based on observed histopathological changes in the liver and kidney at higher doses .
Case Studies
- Tomato Pathogen Control : In greenhouse studies, cyprodinil effectively controlled fungal pathogens on tomato plants, demonstrating rapid absorption and distribution throughout plant tissues .
- Potato Disease Management : Application of cyprodinil via foliar sprays resulted in reduced fungal infections in potato crops, showcasing its role as an effective fungicide .
Research Findings
Recent studies have focused on the pharmacokinetics and dynamics of cyprodinil:
- Absorption and Distribution : Cyprodinil is rapidly absorbed when administered orally, with extensive distribution noted particularly in liver and kidney tissues .
- Metabolic Pathways : Metabolites identified include hydroxylated forms that result from enzymatic transformations within treated organisms .
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-cyclopropyl-N-methylpyrimidin-2-amine to ensure high yield and purity?
Methodological Answer: Synthesis optimization requires precise control of:
- Reaction Temperature : Elevated temperatures (80–120°C) improve cyclopropane ring formation but may increase side reactions like oxidation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while non-polar solvents reduce byproduct formation .
- Purification Techniques : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol yields >90% purity .
Q. Example Reaction Conditions Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclopropane stability |
| Solvent | DMF | Enhances nucleophilicity |
| Reaction Time | 12–16 hrs | Balances completion vs. degradation |
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 164.1) confirms molecular weight .
- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C–C–C ~60°) and hydrogen-bonding networks (e.g., N–H···N interactions) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and optimize substituent effects .
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 enzymes) to prioritize analogs with stronger binding affinities .
- ADMET Prediction : Tools like SwissADME assess logP (target ~2.5) and bioavailability to filter candidates .
Q. Example Analog Design Table :
| Analog Modification | Predicted Bioactivity | Reference Target |
|---|---|---|
| 4-Trifluoromethyl | Increased COX-2 inhibition | Similar to |
| 6-Chloro substitution | Altered receptor binding | Compared to |
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 24-hr incubation, pH 7.4) to isolate concentration-dependent effects .
- Enzyme Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm inhibition mechanisms .
- Structural Confirmation : Verify compound integrity post-assay via LC-MS to rule out degradation artifacts .
Case Study : Discrepancies in COX-2 inhibition (IC₅₀ 5 µM vs. 20 µM) were resolved by controlling for assay temperature (25°C vs. 37°C) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in pyrimidine derivatives like this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified cyclopropyl (e.g., isopropyl) or methyl groups (e.g., ethyl) to assess steric effects .
- Pharmacophore Mapping : Identify critical motifs (e.g., pyrimidine N1, cyclopropane ring) using 3D-QSAR models .
- Biological Profiling : Test analogs against panels of kinases or GPCRs to uncover off-target effects .
Q. SAR Comparison Table :
| Compound | Substituent | COX-2 IC₅₀ (µM) |
|---|---|---|
| 4-Cyclopropyl (parent) | Cyclopropyl, N–CH₃ | 5.2 |
| 4-Isopropyl analog | Isopropyl, N–CH₃ | 12.8 |
| 6-Chloro derivative | Cyclopropyl, Cl | 3.9 |
Q. What experimental protocols are recommended for assessing the metabolic stability of this compound?
Methodological Answer:
- Microsomal Incubation : Use human liver microsomes (HLM) with NADPH cofactor, monitor parent compound depletion via LC-MS/MS over 60 mins .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to identify metabolic liabilities .
- Half-Life Calculation : Fit data to first-order kinetics (t₁/₂ = ln2/k); target t₁/₂ >30 mins for drug-like stability .
Q. How can researchers mitigate toxicity risks associated with this compound during handling?
Methodological Answer:
- PPE Requirements : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile byproducts .
- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal .
Q. What advanced methodologies are available for real-time monitoring of this compound in reaction mixtures?
Methodological Answer:
- Inline FTIR Spectroscopy : Track characteristic peaks (e.g., C=N stretch at 1650 cm⁻¹) to monitor reaction progress .
- HPLC-MS Integration : Couple high-throughput LC-MS with automated sampling for kinetic profiling .
- Machine Learning : Train models on historical reaction data to predict optimal termination points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
